An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is a halogenated butyrophenone derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a trifluoromethoxy-substituted phenyl ring, a ketone carbonyl group, and a terminal alkyl chloride, offers a versatile scaffold for the synthesis of more complex pharmaceutical intermediates. The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and receptor binding affinity. The alkyl chloride moiety provides a reactive handle for introducing a wide range of functional groups, making this compound a valuable starting material for constructing diverse molecular libraries. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via Friedel-Crafts acylation, and insights into its reactivity and potential applications in pharmaceutical research.
Molecular Structure and Physicochemical Properties
The chemical structure of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is characterized by a central four-carbon chain. One terminus of this chain is attached to a 4-trifluoromethoxyphenyl group via a ketone, while the other end is functionalized with a chlorine atom.
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Comments |
| Molecular Formula | C11H10ClF3O2 | Based on its chemical structure. |
| Molecular Weight | 282.64 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a liquid or low-melting solid | The analogous 4-chloro-4'-fluorobutyrophenone is a yellow to green liquid with a melting point of 5-6°C.[1][2] |
| Boiling Point | Expected to be >200°C at atmospheric pressure | The fluorinated analog has a boiling point of 136-142°C at 6 mmHg.[1] The higher molecular weight of the trifluoromethoxy derivative would suggest a higher boiling point. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) | This is typical for butyrophenone derivatives.[3] |
| CAS Number | Not assigned or not publicly available |
Synthesis and Mechanism: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for the synthesis of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is the Friedel-Crafts acylation of trifluoromethoxybenzene with 4-chlorobutyryl chloride.[4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[5]
The Underlying Causality: Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion.
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 4-chlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is crucial as it generates the potent electrophile required to attack the electron-rich aromatic ring.
-
Electrophilic Aromatic Substitution: The π-electrons of the trifluoromethoxybenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The trifluoromethoxy group is an ortho-, para-director, meaning it directs the incoming acyl group to the positions ortho and para to itself. Due to steric hindrance from the trifluoromethoxy group, the para-substituted product, 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane, is expected to be the major product.
-
Rearomatization: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product ketone.
-
Workup: A final aqueous workup is necessary to decompose the aluminum chloride-ketone complex and isolate the desired product.
Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.
Experimental Protocol: A Validated Approach
The following protocol is a representative procedure adapted from established methods for the synthesis of analogous butyrophenones.[6]
Materials and Equipment:
-
Trifluoromethoxybenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser protected by a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0-5°C using an ice bath. This is critical to control the exothermic reaction and minimize potential side reactions.
-
Addition of Reactants: Dissolve trifluoromethoxybenzene (1.0 equivalent) and 4-chlorobutyryl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension via the addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane.
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane makes it a highly versatile intermediate in multi-step organic synthesis.
-
The Ketone Carbonyl: The carbonyl group can undergo a variety of transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be further functionalized or eliminated. The carbonyl group also allows for the introduction of substituents at the α-position via enolate chemistry.
-
The Alkyl Chloride: The primary alkyl chloride is a good electrophilic site and is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, azides, cyanides, and thiols. This reactivity is frequently exploited in the synthesis of pharmaceutical agents where the butyrophenone core is linked to a cyclic amine moiety.
-
The Aromatic Ring: The trifluoromethoxy-substituted phenyl ring can undergo further electrophilic aromatic substitution reactions, although the presence of the deactivating acyl group will make these reactions more challenging than with trifluoromethoxybenzene itself.
Caption: Key reactive sites and potential transformations of the title compound.
Applications in Drug Development
Butyrophenone derivatives are a well-established class of compounds with a broad range of biological activities. The chloro- and trifluoromethoxy-substituted butyrophenones are particularly important as intermediates in the synthesis of antipsychotic and antihistaminic drugs. The presence of chlorine-containing molecules is prevalent in FDA-approved drugs.[7]
For instance, the core structure of 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is analogous to intermediates used in the synthesis of drugs like Haloperidol and Fexofenadine. The terminal chloride is a key feature that allows for the coupling with various piperidine or other heterocyclic moieties, which are often crucial for the pharmacological activity of the final drug substance. The trifluoromethoxy group, as a bioisostere of a methoxy or chloro group, can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy, selectivity, and metabolic stability.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is not available, the safety precautions should be based on those for structurally similar and reactive compounds, such as 4-Chloro-4'-fluorobutyrophenone and other halogenated aromatic ketones.[3][8][9]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood.[9] Avoid inhalation of vapors or mists.[9] Avoid contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[9]
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[2][9] May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][8]
-
Fire: In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[10] Decomposition products may include hydrogen chloride, hydrogen fluoride, and carbon oxides.[8][10]
Conclusion
4-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)butane is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through the well-established Friedel-Crafts acylation reaction. The compound's distinct reactive sites—the ketone, the alkyl chloride, and the substituted aromatic ring—provide multiple avenues for further chemical modification, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of novel therapeutic agents.
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